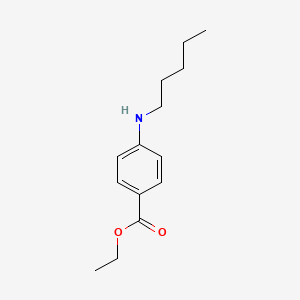
Ethyl 4-(pentylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(pentylamino)benzoate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(pentylamino)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, supported by various research findings and data tables.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a pentylamino group attached to the benzoate moiety. Its chemical formula is C13H19N2O2, and it has a molecular weight of 235.30 g/mol. The compound's structure can be represented as follows:
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. In a comprehensive screening, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents.
Antifungal Activity
The antifungal efficacy of this compound has also been investigated. It showed notable activity against common fungal pathogens, including Candida albicans and Aspergillus niger. The results from antifungal assays are summarized below:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The compound's ability to inhibit fungal growth indicates its potential use in treating fungal infections.
Antitumor Activity
Research has indicated that this compound possesses antitumor properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Case Study: In Vitro Antitumor Evaluation
In a study evaluating the cytotoxic effects of this compound on HeLa cells, the following results were observed:
- IC50 Value : The IC50 (half-maximal inhibitory concentration) was found to be approximately 25 μM, indicating potent cytotoxicity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining in treated cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial, fungal, and cancer cells. The pentylamino group may enhance membrane permeability, allowing the compound to exert its effects more efficiently.
Properties
CAS No. |
75681-67-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 4-(pentylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)17-4-2/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
ACOMPYYPXAAIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















